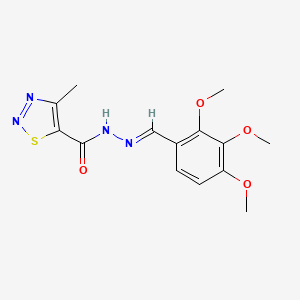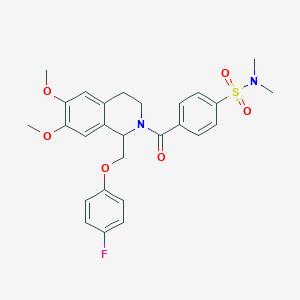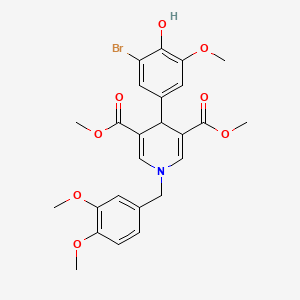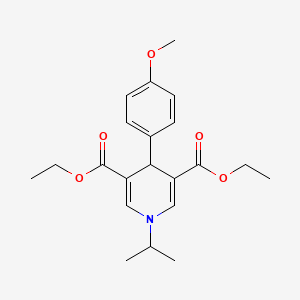
4-Methyl-N'-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carbohydrazide group and a trimethoxybenzylidene moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage between the carbohydrazide and the benzaldehyde, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction could produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N’-(2,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methyl-N’-(3,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methoxy-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
Uniqueness
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C14H16N4O4S |
|---|---|
Peso molecular |
336.37 g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4O4S/c1-8-13(23-18-16-8)14(19)17-15-7-9-5-6-10(20-2)12(22-4)11(9)21-3/h5-7H,1-4H3,(H,17,19)/b15-7+ |
Clave InChI |
URXMTXGGQRBQQC-VIZOYTHASA-N |
SMILES isomérico |
CC1=C(SN=N1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
SMILES canónico |
CC1=C(SN=N1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B11220066.png)
![1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220071.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11220093.png)

![3-Hydroxy-1-(4-methylphenyl)-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11220098.png)
![ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11220100.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11220104.png)
![3-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220111.png)
![7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11220120.png)
![N-cyclopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220138.png)
![7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220142.png)

